molecular formula C11H9F3O4 B11719032 Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate

Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate

Cat. No.: B11719032
M. Wt: 262.18 g/mol
InChI Key: ZIGGGIMUBNTTID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent esterification .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential use in pharmaceuticals, as it can improve the bioavailability of drugs. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl β-oxo-4-(trifluoromethoxy)benzenepropanoate
  • Benzenepropanoic acid, β-oxo-4-(trifluoromethoxy)-, methyl ester

Uniqueness

Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions. These properties make it a valuable compound in the development of pharmaceuticals, agrochemicals, and materials .

Properties

Molecular Formula

C11H9F3O4

Molecular Weight

262.18 g/mol

IUPAC Name

methyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate

InChI

InChI=1S/C11H9F3O4/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6H2,1H3

InChI Key

ZIGGGIMUBNTTID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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